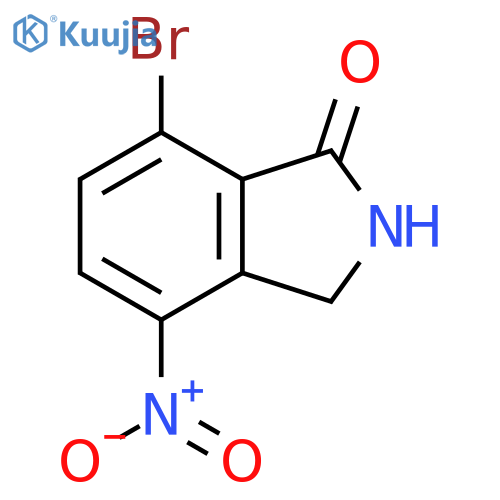

Cas no 935269-23-1 (7-Bromo-4-nitroisoindolin-1-one)

7-Bromo-4-nitroisoindolin-1-one 化学的及び物理的性質

名前と識別子

-

- 7-Bromo-4-nitroisoindolin-1-one

- 1h-isoindol-1-one,7-bromo-2,3-dihydro-4-nitro-

- YNUCVFWNFLJQDW-UHFFFAOYSA-N

- AK381478

- 7-bromo-4-nitro-2,3-dihydro-isoindol-1-one

-

- インチ: 1S/C8H5BrN2O3/c9-5-1-2-6(11(13)14)4-3-10-8(12)7(4)5/h1-2H,3H2,(H,10,12)

- InChIKey: YNUCVFWNFLJQDW-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C2=C1C(NC2)=O)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 278

- トポロジー分子極性表面積: 74.9

7-Bromo-4-nitroisoindolin-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM258505-1g |

7-Bromo-4-nitroisoindolin-1-one |

935269-23-1 | 95%+ | 1g |

$532 | 2024-07-19 | |

| Alichem | A199007180-25g |

7-Bromo-4-nitroisoindolin-1-one |

935269-23-1 | 97% | 25g |

$5382.78 | 2023-08-31 | |

| Alichem | A199007180-10g |

7-Bromo-4-nitroisoindolin-1-one |

935269-23-1 | 97% | 10g |

$2785.86 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1679457-1g |

7-Bromo-4-nitroisoindolin-1-one |

935269-23-1 | 98% | 1g |

¥9198.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1679457-10g |

7-Bromo-4-nitroisoindolin-1-one |

935269-23-1 | 98% | 10g |

¥41622.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1679457-5g |

7-Bromo-4-nitroisoindolin-1-one |

935269-23-1 | 98% | 5g |

¥29725.00 | 2024-04-24 | |

| Crysdot LLC | CD11009787-25g |

7-Bromo-4-nitroisoindolin-1-one |

935269-23-1 | 97% | 25g |

$3671 | 2024-07-19 | |

| Chemenu | CM258505-10g |

7-Bromo-4-nitroisoindolin-1-one |

935269-23-1 | 95%+ | 10g |

$1861 | 2021-08-18 | |

| Crysdot LLC | CD11009787-1g |

7-Bromo-4-nitroisoindolin-1-one |

935269-23-1 | 97% | 1g |

$541 | 2024-07-19 | |

| Crysdot LLC | CD11009787-10g |

7-Bromo-4-nitroisoindolin-1-one |

935269-23-1 | 97% | 10g |

$1975 | 2024-07-19 |

7-Bromo-4-nitroisoindolin-1-one 関連文献

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

7-Bromo-4-nitroisoindolin-1-oneに関する追加情報

7-ブロモ-4-ニトロイソインドリン-1-オン(CAS番号935269-23-1)の総合解説:特性・応用・研究動向

7-ブロモ-4-ニトロイソインドリン-1-オン(7-Bromo-4-nitroisoindolin-1-one)は、有機合成化学や医薬品中間体として注目されるニトロイソインドリン誘導体です。CAS登録番号935269-23-1で特定される本化合物は、ブロモ基とニトロ基という二つの反応性官能基を有し、複雑な骨格構築に活用される点が特徴です。

近年の研究では、イソインドリン骨格を持つ化合物が創薬分野で重要性を増しており、7-ブロモ-4-ニトロイソインドリン-1-オンもキー中間体としての需要が高まっています。特にタンパク質阻害剤や酵素調整剤の開発プロセスにおいて、分子構造の多様化を実現する架橋剤としての利用例が報告されています。

物理化学的特性としては、黄色~橙色の結晶性粉末として知られ、有機溶媒への溶解性が高いことが特徴です。この性質を活かし、クロスカップリング反応や求核置換反応における出発原料としての利用が可能です。また、ニトロ基の還元によりアミン誘導体へ変換できるため、医薬品スクリーニング用ライブラリー構築にも応用されています。

合成方法に関しては、4-ニトロイソインドリン-1-オンを出発物質とし、ブロモ化反応を経て製造されるケースが一般的です。このプロセスでは、反応選択性と収率向上が重要な課題となり、最新の研究では触媒条件の最適化に関する報告が相次いでいます。

市場動向を分析すると、935269-23-1を検索するユーザーの関心は「合成方法の改良」「生体活性との相関」「グリーンケミストリー対応プロセス」に集中しています。特に環境負荷低減を意識した合成経路の開発は、SDGs関連技術としても注目されています。

安全性に関するデータとしては、標準的な有機実験室環境下での取り扱いが可能ですが、感光性があるた��遮光保存が推奨されます。また、生分解性に関する詳細なデータが限られている点から、廃棄処理には専門業者への相談が求められます。

応用研究の最新事例では、抗癌剤候補物質の合成中間体としての利用が増加傾向にあります。2023年に発表された学術論文では、チロシンキナーゼ阻害剤の開発プロセスにおいて、本化合物の構造修飾により活性向上が確認されたケースが報告されました。

今後の展望として、AI創薬技術の発展に伴い、7-ブロモ-4-ニトロイソインドリン-1-オンを仮想スクリーニング用の基本骨格として利用する動きが加速しています。さらに自動合成装置との親和性が高いことから、ハイスループット合成システムにおける需要拡大も予測されます。

購入を検討する研究者向けの情報として、CAS 935269-23-1の純度基準(通常98%以上)や安定性(冷暗所で2年以上)が重要な選定ポイントとなります。主要なサプライヤーでは、カスタム合成サービスや同位体標識体の取り扱いも拡充している状況です。

学術的な意義を総括すると、ニトロイソインドリン系化合物は構造活性相関研究のモデル物質として有用であり、935269-23-1はその中でも多段階変換の可能性を秘めた貴重な素材と言えます。今後の創薬化学や材料科学の発展に寄与する化合物として、さらなる研究の進展が期待されています。

935269-23-1 (7-Bromo-4-nitroisoindolin-1-one) 関連製品

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)